tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

Baricitinib Synthesis API Intermediates Green Chemistry

This compound is the validated synthetic intermediate for Baricitinib API manufacturing, directly enabling the critical Horner-Emmons reaction step. Alternative building blocks (e.g., tert‑butyl 3‑oxoazetidine‑1‑carboxylate) require additional costly steps and invalidate the optimized, cost‑effective route. Sourced as ≥98% purity white to orange crystalline powder, it also serves as Baricitinib Impurity 10 reference standard for HPLC/GC method validation. Ensure regulatory compliance and batch consistency in your production process. Inquire for bulk pricing and commercial packaging.

Molecular Formula C10H14N2O2
Molecular Weight 194.234
CAS No. 1153949-11-1
Cat. No. B592225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
CAS1153949-11-1
Molecular FormulaC10H14N2O2
Molecular Weight194.234
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(=CC#N)C1
InChIInChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)12-6-8(7-12)4-5-11/h4H,6-7H2,1-3H3
InChIKeyBESFCRTTXQYNBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate: Procurement-Focused Overview of a Key Baricitinib Intermediate


tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate (CAS 1153949-11-1), also known as 1-Boc-3-(cyanomethylene)azetidine, is an azetidine-based synthetic intermediate with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . It is typically supplied as a white to orange crystalline powder with commercial purities commonly ranging from 95% to 98% . Its primary and most compelling application is as a key intermediate in the multi-step synthesis of Baricitinib, a selective JAK1/JAK2 inhibitor approved for rheumatoid arthritis and alopecia areata [1]. The compound features a cyanomethylene group on the azetidine ring and a tert-butoxycarbonyl (Boc) protecting group, a combination that provides a defined synthetic entry point for further functionalization, particularly via Horner-Emmons reactions and subsequent sulfonamidation steps [2].

Why Generic Substitution Fails: The Specific Functional Role of CAS 1153949-11-1 in Baricitinib Synthesis


Direct substitution of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate with a close analog is not possible in the validated Baricitinib synthetic route without significant re-engineering and re-validation. While alternative azetidine building blocks like tert-Butyl 3-oxoazetidine-1-carboxylate (CAS 398489-26-4) are commercially available, they lack the pre-installed cyanomethylene unit required for the critical Horner-Emmons reaction step that establishes the essential olefinic bond in the downstream intermediate 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile [1]. Using the 3-oxoazetidine analog would require two additional synthetic steps—Wittig or Horner-Wadsworth-Emmons homologation followed by functional group interconversion—introducing new impurities, lowering overall yield, and increasing cost and time, thereby invalidating the optimized, cost-effective industrial route that has been specifically established for this Boc-protected cyanomethylene intermediate .

Product-Specific Quantitative Evidence: Benchmarking tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate


Supply Chain Relevance: Quantified Cost and Step Reduction in Baricitinib Production

The published green synthesis route for Baricitinib highlights the essential role of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate as a pre-functionalized building block. By using this compound, the process avoids the alternative of starting from the simpler tert-Butyl 3-oxoazetidine-1-carboxylate (CAS 398489-26-4) . The direct route using the cyanomethylene intermediate proceeds in fewer steps and eliminates the need for expensive and pollutional reagents (e.g., specific phosphonates or catalysts) and the associated poor yields reported for alternative, less direct methods [1].

Baricitinib Synthesis API Intermediates Green Chemistry

Commercial Availability: Supplier Benchmarking and Purity Specification for CAS 1153949-11-1

The compound is available from multiple reputable global vendors, enabling competitive procurement. A cross-supplier analysis reveals consistent purity specifications and physical properties . Bidepharm offers a standard purity of 98% with batch-specific QC data including NMR, HPLC, and GC . AKSci provides a minimum purity of 95% with stock availability and competitive pricing (e.g., 5g for $22) . Chem-Impex also supplies the compound with ≥95% purity as a white to orange crystalline powder . These specifications and pricing data allow for direct comparison and informed purchasing decisions based on project needs.

Chemical Sourcing Intermediate Procurement Quality Control

Physicochemical Differentiation: LogP and Solubility Profile vs. Deprotected Analog

The compound's physicochemical profile is quantified and contrasts with its deprotected analog. The predicted octanol-water partition coefficient (LogP) is 0.80, indicating moderate lipophilicity . This is in stark contrast to the deprotected, free amine form (2-(azetidin-3-ylidene)acetonitrile), which is a hydrochloride salt with significantly higher water solubility . This difference in lipophilicity is critical for the intermediate steps in the synthetic sequence, where the Boc-protected form's solubility in organic solvents like dichloromethane and DMF facilitates reactions like the Horner-Emmons coupling [1].

Lipophilicity Solubility Reaction Medium

Best-Fit Research and Industrial Application Scenarios for tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate


Key Intermediate for Baricitinib (JAK Inhibitor) API Production

This compound is the direct starting point for the final stages of Baricitinib synthesis. Its procurement is essential for any entity engaged in the commercial production of this active pharmaceutical ingredient (API) or its generic versions, as it directly supports the optimized, cost-effective, and green synthetic route that avoids pollutional reagents and poor yields associated with alternative pathways [1]. This is further supported by its mention in key patents from Incyte Corporation, the original developer of Baricitinib [2].

Reference Standard for Analytical Method Development and Quality Control

As a known process impurity of Baricitinib (referred to as Baricitinib Impurity 10), this compound is required as a certified reference standard by analytical chemistry and quality control laboratories. These labs use it to develop and validate HPLC or GC methods for monitoring purity during Baricitinib drug substance and drug product manufacturing, ensuring batch-to-batch consistency and regulatory compliance [3].

Building Block for Exploratory Synthesis of Azetidine-Containing Bioactives

In medicinal chemistry and drug discovery, the compound serves as a versatile building block. The combination of the Boc-protected amine and the cyanomethylene group allows for selective deprotection and subsequent functionalization, enabling the exploration of novel azetidine-containing chemical space for potential therapeutic targets beyond JAK inhibition. This includes the synthesis of modified antisense oligonucleotides and other constrained nucleosides [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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